Synthesis and characterization of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate
Synthesis and characterization of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate (CAS No. 1375064-66-6), a key intermediate in pharmaceutical and agrochemical research.[1][2] The document details a robust synthetic protocol via nucleophilic aromatic substitution (SNAr), elucidates the underlying reaction mechanism, and presents a full suite of analytical characterization data. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a practical and scientifically grounded understanding of this valuable heterocyclic building block.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that has become a cornerstone in modern drug discovery.[3][4] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide spectrum of biological activities.[5][6] Pyrazole derivatives are integral components of numerous FDA-approved drugs, including anti-inflammatory agents like celecoxib, kinase inhibitors for cancer therapy such as ibrutinib, and antiviral medications.[3][6][7] The metabolic stability of the pyrazole ring is a significant factor contributing to its prevalence in newly developed therapeutic agents.[3]
Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate serves as a versatile intermediate, combining the reactive potential of the nitro-activated benzene ring with the pharmacologically significant pyrazole moiety.[1] Its structure is primed for further chemical modification, making it an invaluable building block for constructing complex, high-potency molecules targeted at a range of therapeutic areas, from kinase inhibition to anti-inflammatory pathways.[1]
Synthesis Methodology: A Mechanistic Approach
The synthesis of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate is most efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages a highly activated aromatic system to facilitate the displacement of a suitable leaving group by the pyrazole nucleophile.
Retrosynthetic Analysis & Reaction Scheme
The logical disconnection for the target molecule breaks the C-N bond between the benzene and pyrazole rings. This points to a synthesis strategy involving the reaction of an activated ethyl nitrobenzoate derivative with pyrazole. The precursor of choice is Ethyl 4-fluoro-2-nitrobenzoate, where the fluorine atom serves as an excellent leaving group in SNAr reactions.
Reaction Scheme:
Caption: Synthesis of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate from Ethyl 4-fluoro-2-nitrobenzoate and Pyrazole.
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The success of this reaction is critically dependent on three factors:
-
An Activated Aromatic Ring: The presence of a strong electron-withdrawing group (EWG), such as the nitro group (-NO₂) ortho or para to the leaving group, is essential. The nitro group powerfully depletes the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.[8][9]
-
A Good Leaving Group: Halogens, particularly fluorine, are effective leaving groups. Although the C-F bond is strong, the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity enhances the electrophilicity of the carbon atom it is attached to, accelerating this first step.[8][9]
-
A Strong Nucleophile: The deprotonated pyrazole anion acts as the nucleophile.
The mechanism is visualized below.
Caption: The SNAr mechanism showing the formation of the resonance-stabilized Meisenheimer complex.
Experimental Protocol: Synthesis
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
Ethyl 4-fluoro-2-nitrobenzoate (1.0 eq)
-
Pyrazole (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Ethyl 4-fluoro-2-nitrobenzoate and anhydrous DMF.
-
Add pyrazole followed by anhydrous potassium carbonate to the stirred solution.
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Purify the crude product by recrystallization from ethanol to yield Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate as a solid.
Rationale for Experimental Choices
-
Base (K₂CO₃): A non-nucleophilic base is crucial to deprotonate the pyrazole, generating the active nucleophile without competing in the substitution reaction. K₂CO₃ is a cost-effective and efficient choice.
-
Solvent (DMF): A polar aprotic solvent like DMF is ideal. It effectively solvates the potassium cation of the base, enhancing the nucleophilicity of the pyrazole anion, and is stable at the required reaction temperatures.
-
Temperature (80-90 °C): This temperature provides sufficient thermal energy to overcome the activation barrier of the rate-determining step without causing significant degradation of reactants or products.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1375064-66-6 | [1] |
| Molecular Formula | C₁₂H₁₁N₃O₄ | [1] |
| Molecular Weight | 261.23 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | (Predicted) |
| Purity | ≥97% | [1] |
| Storage | Room temperature, dry | [1] |
Spectroscopic Analysis Workflow
The following diagram outlines the standard workflow for the comprehensive characterization of the synthesized compound.
Caption: Experimental workflow for the purification and characterization of the target compound.
¹H NMR Spectroscopy
Experimental Protocol: A sample (5-10 mg) is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. The spectrum is acquired on a 400 MHz or higher spectrometer, using tetramethylsilane (TMS) as an internal standard (0.00 ppm).[10]
Predicted ¹H NMR Data (in CDCl₃):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ethyl (-CH₃) | ~1.45 | Triplet (t) | ~7.1 | 3H |
| Ethyl (-CH₂) | ~4.50 | Quartet (q) | ~7.1 | 2H |
| Pyrazole H-4 | ~6.55 | Triplet (t) | ~2.2 | 1H |
| Pyrazole H-5 | ~7.80 | Doublet (d) | ~2.5 | 1H |
| Benzoate H-5 | ~8.00 | Doublet (d) | ~8.5 | 1H |
| Benzoate H-6 | ~8.25 | Doublet of Doublets (dd) | ~8.5, ~2.0 | 1H |
| Pyrazole H-3 | ~8.40 | Doublet (d) | ~1.8 | 1H |
| Benzoate H-3 | ~8.55 | Doublet (d) | ~2.0 | 1H |
Interpretation:
-
The ethyl ester group is clearly identified by the upfield triplet and quartet.
-
The three distinct signals for the pyrazole protons confirm its incorporation and substitution pattern.
-
The four protons on the benzoate ring show complex splitting patterns characteristic of a 1,2,4-trisubstituted system, with shifts moved downfield due to the electron-withdrawing effects of the nitro and ester groups.
¹³C NMR Spectroscopy
Experimental Protocol: The same sample prepared for ¹H NMR can be used. A proton-decoupled ¹³C NMR spectrum is acquired on a 100 MHz or higher spectrometer.[10]
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ethyl (-CH₃) | ~14.2 |
| Ethyl (-CH₂) | ~62.5 |
| Pyrazole C-4 | ~110.0 |
| Benzoate C-5 | ~118.5 |
| Benzoate C-3 | ~122.0 |
| Benzoate C-1 | ~128.0 |
| Benzoate C-6 | ~131.0 |
| Pyrazole C-5 | ~133.0 |
| Benzoate C-4 | ~142.0 |
| Pyrazole C-3 | ~144.0 |
| Benzoate C-2 | ~149.0 |
| Ester (C=O) | ~164.0 |
Interpretation: The spectrum should show 12 distinct carbon signals, corresponding to the 12 unique carbon atoms in the molecule. The downfield signals at ~164.0 ppm and ~149.0 ppm are characteristic of the ester carbonyl and the nitro-bearing aromatic carbon, respectively.
Infrared (IR) Spectroscopy
Experimental Protocol: The spectrum is acquired using an FT-IR spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[10]
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3150 - 3050 | Medium |
| Aliphatic C-H stretch | 3000 - 2850 | Medium |
| Ester C=O stretch | 1730 - 1715 | Strong |
| Asymmetric NO₂ stretch | 1530 - 1515 | Strong |
| Aromatic C=C stretch | 1610 - 1580 | Medium |
| Symmetric NO₂ stretch | 1355 - 1340 | Strong |
| Ester C-O stretch | 1300 - 1150 | Strong |
Interpretation: The most diagnostic peaks are the strong absorptions for the ester carbonyl (C=O) around 1725 cm⁻¹ and the two strong bands for the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1350 cm⁻¹. The presence of these bands provides compelling evidence for the successful synthesis of the target structure.[11][12]
Mass Spectrometry (MS)
Experimental Protocol: The sample is analyzed by an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Predicted Mass Spectrometry Data (EI):
| Fragment | Predicted m/z | Interpretation |
| [M]⁺ | 261 | Molecular Ion |
| [M - OCH₂CH₃]⁺ | 216 | Loss of ethoxy radical |
| [M - NO₂]⁺ | 215 | Loss of nitro group |
| [M - COOCH₂CH₃]⁺ | 188 | Loss of ethyl carboxylate radical |
Interpretation: The mass spectrum should show a clear molecular ion peak [M]⁺ at m/z = 261, confirming the molecular weight of the compound.[1] Characteristic fragmentation patterns, such as the loss of the ethoxy group or the entire ester functionality, further validate the proposed structure.
Conclusion
This guide has detailed a reliable and well-rationalized method for the synthesis of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate. The SNAr reaction between Ethyl 4-fluoro-2-nitrobenzoate and pyrazole provides a direct and efficient route to this valuable intermediate. The comprehensive characterization protocol, employing NMR, IR, and MS techniques, provides a robust framework for verifying the structural integrity and purity of the final product. The information and procedures contained herein are designed to empower researchers in medicinal chemistry and related fields to confidently synthesize and utilize this versatile molecular building block for the development of novel therapeutic agents.
References
- Vertex AI Search. The Role of Pyrazole Derivatives in Modern Drug Discovery.
- ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- The Royal Society of Chemistry. Supporting information.
- PubChem. Ethyl 2-nitrobenzoate | C9H9NO4 | CID 69123.
- MySkinRecipes. Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate.
- Benchchem. Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Technical Guide.
- The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry.
- National Institute of Standards and Technology. Ethyl 2-nitrobenzoate - the NIST WebBook.
- National Institute of Standards and Technology. Ethyl 2-nitrobenzoate - the NIST WebBook.
- Benchchem. Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution.
- Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- YouTube. (2019). Nucleophilic Aromatic Substitution.
- National Institute of Standards and Technology. Ethyl 2-nitrobenzoate - the NIST WebBook.
- NXYCHEM. Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate,1375064-66-6.
- Sigma-Aldrich. ethyl 4-(((5-nitro-2-furyl)methyl)sulfonyl)benzoate.
- SciRP.org. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation.
- Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- ResearchGate. FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,...
Sources
- 1. Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate [myskinrecipes.com]
- 2. Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate,1375064-66-6 [rovathin.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 12. researchgate.net [researchgate.net]
